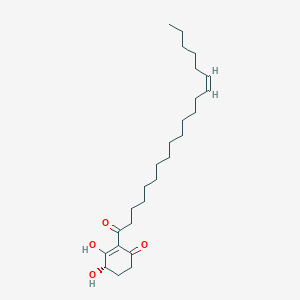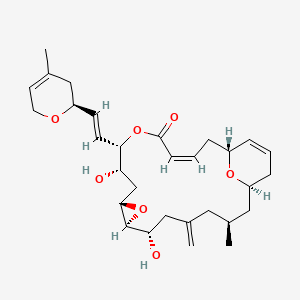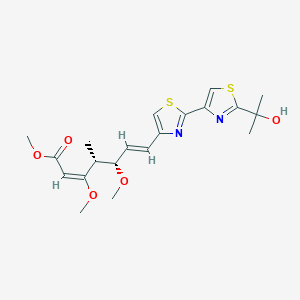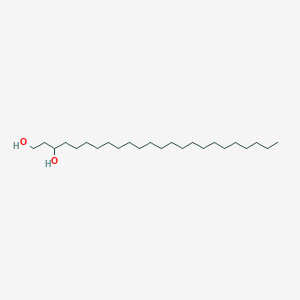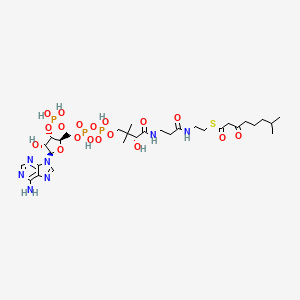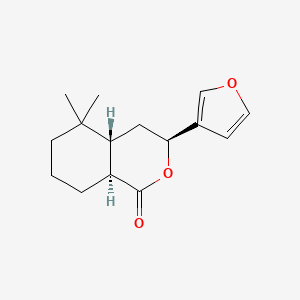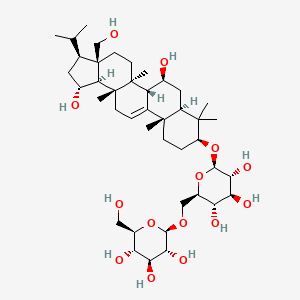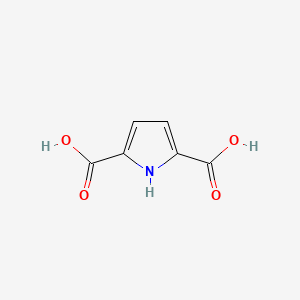
1H-吡咯-2,5-二羧酸
描述
1H-pyrrole-2,5-dicarboxylic acid is a pyrroledicarboxylic acid in which the two carboxy groups are located at positions 2 and 5 . It has a role as a metabolite . It is a weak acid and has low solubility at room temperature, but it can dissolve in hot water and common organic solvents . It is stable under acidic conditions but can easily hydrolyze under alkaline conditions .
Synthesis Analysis
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .Molecular Structure Analysis
The molecular formula of 1H-pyrrole-2,5-dicarboxylic acid is C6H5NO4 . The average mass is 155.108 Da and the monoisotopic mass is 155.021851 Da .Chemical Reactions Analysis
1H-pyrrole-2,5-dicarboxylic acid can form one-dimensional linear ribbons, two-dimensional sheets, and three-dimensional networks in the solid state . This is due to the formation of bidentate hydrogen-bonded contacts between the 2,5-carboxylic acid groups on adjacent pyrrole subunits .Physical And Chemical Properties Analysis
1H-pyrrole-2,5-dicarboxylic acid has a density of 1.7±0.1 g/cm3 . Its boiling point is 528.2±35.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 84.5±3.0 kJ/mol . The flash point is 273.2±25.9 °C . The index of refraction is 1.667 .科学研究应用
Synthesis of Pyrrole Derivatives
1H-pyrrole-2,5-dicarboxylic Acid is used in the synthesis of alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates . These reactions are carried out in the presence of iron-containing catalysts .
Production of Polyester Monomers
Pyrrole-2,5-dicarboxylic acid (PDCA) is a heterocyclic aromatic dicarboxylic acid that may emerge as a new monomer for polyester production . Compared to its structurally related and bio-based furan-2,5-dicarboxylic acid (FDCA), PDCA shows excellent potential as its nitrogen can be targeted for further derivatization .
Synthesis of N-substituted Pyrrole-2,5-dicarboxylic Acids
A five-step synthesis route for N-substituted PDCAs starting from pyrrole has been reported . This synthetic approach allows the introduction of several different functional moieties to the pyrrole nitrogen .
Development of Anti-inflammatory Agents
1H-pyrrole-2,5-dicarboxylic Acid derivatives have potential applications in the development of anti-inflammatory agents. The presence of carboxylic acid groups allows for further functionalization.
Development of Anticonvulsant Drugs
1H-pyrrole-2,5-dicarboxylic Acid derivatives can also be explored as potential anticonvulsant drugs. The carboxylic acid groups in the molecule provide opportunities for further functionalization.
Development of Enzyme Inhibitors
1H-pyrrole-2,5-dicarboxylic Acid derivatives can be used in the development of enzyme inhibitors. The carboxylic acid groups in the molecule can be functionalized to target specific enzymes.
安全和危害
The safety information for 1H-pyrrole-2,5-dicarboxylic acid indicates that it should be avoided to contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
作用机制
Target of Action
The primary target of 1H-Pyrrole-2,5-dicarboxylic Acid, also known as PT22, is the quorum sensing (QS) system of the bacterium Pseudomonas aeruginosa . QS is a bacterial communication system that regulates the production of virulence factors and biofilm formation, which are key contributors to antibiotic resistance .
Mode of Action
PT22 exhibits potent QS inhibitory activity against P. aeruginosa . It reduces the production of QS-related virulence factors, such as pyocyanin and rhamnolipid, and inhibits biofilm formation . . PT22 also significantly attenuates the expression of QS-related genes .
Biochemical Pathways
PT22 affects the QS system, which is a key biochemical pathway in P. aeruginosa. By inhibiting QS, PT22 disrupts the production of virulence factors and the formation of biofilms . This disruption can be visualized through scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM) .
Result of Action
The result of PT22’s action is a significant reduction in the virulence of P. aeruginosa. It decreases the production of virulence factors and inhibits biofilm formation . PT22 also enhances the susceptibility of P. aeruginosa to antibiotics such as gentamycin and piperacillin . This makes PT22 a potential antibiotic accelerant against P. aeruginosa infections .
Action Environment
The action of PT22 is influenced by the bacterial environment. For instance, PT22 is effective in inhibiting biofilm formation, a process that is enhanced in certain environmental conditions . .
属性
IUPAC Name |
1H-pyrrole-2,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUIOEOHOOLSJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474366 | |
| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937-27-9 | |
| Record name | 1H-pyrrole-2,5-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


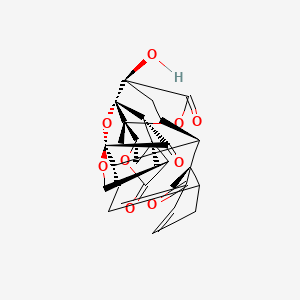

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)

